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Compound of Interest

Compound Name: 1-Bromo-pent-2-ene

Cat. No.: B12366868

This technical guide provides a comprehensive overview of (E)-1-bromopent-2-ene, a valuable
reagent in organic synthesis. The document is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis, offering detailed
information on its nomenclature, physicochemical properties, synthesis, and reactivity.

IUPAC Name and Synonyms

The compound with the chemical structure of a bromine atom attached to the first carbon of a
five-carbon chain with a trans-double bond between the second and third carbons is formally
named according to the International Union of Pure and Applied Chemistry (IUPAC)
nomenclature.

IUPAC Name: (E)-1-bromopent-2-ene[1]

This name is derived by identifying the longest carbon chain containing the principal functional
group (the double bond), which is a pentene. The positions of the bromine atom and the double
bond are indicated by locants, and the stereochemistry of the double bond is designated as (E)
for entgegen (opposite), indicating that the higher priority groups on each carbon of the double
bond are on opposite sides.

Synonyms: This compound is also known by several other names in the literature and chemical
catalogs:

e (E)-1-bromo-2-pentene[2]
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(2E)-1-Bromopent-2-Ene[2]

trans-1-bromo-2-pentene[2][3]

trans-1-bromo-pent-2-ene[2]

1-bromo-trans-2-pentene|3]

2-Pentene, 1-bromo-, (2E)-[2][4]

Physicochemical Properties

A summary of the key physical and chemical properties of (E)-1-bromopent-2-ene is presented
in the table below. This data is essential for its handling, storage, and use in experimental

setups.

Property Value Reference
Molecular Formula C5H9Br [2][4]
Molecular Weight 149.03 g/mol [2]
Appearance Colorless liquid [2]

Odor Pungent [2]

Density 1.26 g/mL at 25 °C [2][4]
Boiling Point 122 °C [2][4]
Refractive Index n20/D 1.4785 [2][4]

CAS Number 7348-71-2 [2]

Synthesis of (E)-1-bromopent-2-ene

(E)-1-bromopent-2-ene is typically synthesized via the allylic bromination of (E)-pent-2-ene
using N-bromosuccinimide (NBS) as the brominating agent. This reaction proceeds via a free
radical mechanism, often initiated by light or a radical initiator.
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Experimental Protocol: Allylic Bromination of (E)-pent-2-
ene

This protocol describes a general procedure for the synthesis of (E)-1-bromopent-2-ene.
Materials:

e (E)-pent-2-ene

e N-bromosuccinimide (NBS)

o Carbon tetrachloride (CCl4) or other suitable inert solvent

o Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or a UV lamp
e Anhydrous sodium sulfate (Na2S04)

e Separatory funnel

e Round-bottom flask

» Reflux condenser

e Heating mantle or oil bath

» Rotary evaporator

o Distillation apparatus

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
(E)-pent-2-ene in carbon tetrachloride.

e Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the
solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.
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e Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain the reflux for
a period of time, monitoring the reaction progress by techniques such as TLC or GC. The
reaction is typically complete when the denser NBS has been consumed and replaced by the
less dense succinimide which floats on top of the solvent.

 After the reaction is complete, cool the mixture to room temperature.
« Filter the mixture to remove the succinimide byproduct.

» Wash the filtrate with water in a separatory funnel to remove any remaining water-soluble
impurities.

» Dry the organic layer over anhydrous sodium sulfate.
« Filter off the drying agent.
e Remove the solvent using a rotary evaporator.

» Purify the crude product by fractional distillation under reduced pressure to obtain pure (E)-1-
bromopent-2-ene.

Reaction Mechanism and Visualization

The synthesis of (E)-1-bromopent-2-ene proceeds through a radical chain mechanism. The key
steps are initiation, propagation, and termination. The propagation steps involve the formation
of a resonance-stabilized allylic radical, which can lead to the formation of isomeric products.
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Caption: Radical mechanism for the synthesis of (E)-1-bromopent-2-ene.

Reactivity and Applications in Synthesis

(E)-1-bromopent-2-ene is a versatile building block in organic synthesis due to the presence of
two reactive sites: the carbon-bromine bond and the carbon-carbon double bond. It can
participate in a variety of reactions, including nucleophilic substitutions and additions to the
double bond.

Nucleophilic Substitution Reactions

The primary bromide in (E)-1-bromopent-2-ene is susceptible to nucleophilic attack, making it a
good substrate for SN2 reactions. This allows for the introduction of a wide range of functional

groups at the C1 position.

Experimental Protocol: Example of a Nucleophilic Substitution
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A detailed experimental protocol for a specific nucleophilic substitution reaction would require a
dedicated literature search for a published procedure. However, a general workflow can be
outlined.

Click to download full resolution via product page

Caption: General workflow for a nucleophilic substitution reaction.

Spectral Data for Characterization

The structure of (E)-1-bromopent-2-ene can be confirmed using various spectroscopic
techniques.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the
different protons in the molecule. The chemical shifts and coupling patterns provide valuable
information about the connectivity and stereochemistry. While a specific spectrum is not
provided in the search results, typical chemical shift regions for similar structures can be
predicted.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic
absorption bands for the C=C double bond (around 1650-1680 cm~1) and the C-Br bond (in the
fingerprint region, typically below 800 cm™1).

Safety Information

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12366868?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(E)-1-bromopent-2-ene is a flammable liquid and can cause eye and respiratory irritation.[2] It
is important to handle this chemical in a well-ventilated fume hood and to wear appropriate
personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep
away from sources of ignition.[2] In case of contact with eyes, rinse immediately with plenty of
water and seek medical advice.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
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